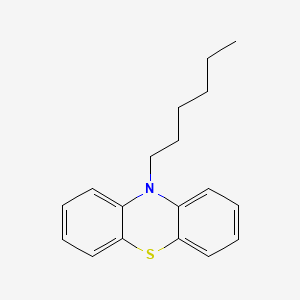
10-己基吩噻嗪
描述
10-Hexylphenothiazine is an organic compound with the molecular formula C18H21NS. It is a derivative of phenothiazine, characterized by the presence of a hexyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including organic electronics and materials science .
科学研究应用
10-Hexylphenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including 10-Hexylphenothiazine, are investigated for their potential use in drug development.
Industry: It is used in the production of organic semiconductors and as a component in dye-sensitized solar cells
作用机制
Target of Action
10-Hexylphenothiazine is a derivative of phenothiazine . Phenothiazine and its derivatives are known to interact with various targets, including central dopamine (D2), serotonin, histamine, the muscarinic M1, and peripheral alpha 1 and alpha 2 receptors . .
Mode of Action
It’s known that phenothiazine derivatives can antagonize various receptors, leading to different physiological effects . The specific interactions of 10-Hexylphenothiazine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Phenothiazine and its derivatives are known to influence various biochemical pathways due to their interaction with multiple receptors
Result of Action
It’s known that phenothiazine derivatives can have various effects at the molecular and cellular level due to their interaction with multiple receptors
生化分析
Biochemical Properties
10-Hexylphenothiazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances. The interaction between 10-Hexylphenothiazine and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can significantly influence the metabolic pathways of other substances processed by these enzymes .
Cellular Effects
The effects of 10-Hexylphenothiazine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 10-Hexylphenothiazine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can impact cellular metabolism, including the regulation of metabolic enzymes and the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of 10-Hexylphenothiazine involves several key interactions at the molecular level. One of the primary mechanisms is the binding of 10-Hexylphenothiazine to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 10-Hexylphenothiazine can inhibit the activity of certain oxidoreductases, leading to a decrease in the production of reactive oxygen species . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-Hexylphenothiazine can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that 10-Hexylphenothiazine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies in vitro and in vivo have indicated that 10-Hexylphenothiazine can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 10-Hexylphenothiazine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At higher doses, 10-Hexylphenothiazine can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications of 10-Hexylphenothiazine.
Metabolic Pathways
10-Hexylphenothiazine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further participate in biochemical reactions . The metabolic pathways of 10-Hexylphenothiazine can influence the levels of key metabolites and the overall metabolic flux within cells. Additionally, this compound can affect the activity of metabolic enzymes, thereby modulating the rates of specific biochemical reactions.
Transport and Distribution
The transport and distribution of 10-Hexylphenothiazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transport proteins such as ABC transporters . Once inside the cell, 10-Hexylphenothiazine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of 10-Hexylphenothiazine within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 10-Hexylphenothiazine is an important determinant of its activity and function. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 10-Hexylphenothiazine is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. For example, the presence of specific amino acid sequences or chemical modifications can facilitate the transport of 10-Hexylphenothiazine to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions: 10-Hexylphenothiazine can be synthesized through several methods. One common approach involves the reaction of phenothiazine with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures . Another method involves the use of hexylthiophene and phenothiazine in a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods: Industrial production of 10-Hexylphenothiazine often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .
化学反应分析
Types of Reactions: 10-Hexylphenothiazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
相似化合物的比较
Phenothiazine: The parent compound, known for its neuroleptic properties.
10-Methylphenothiazine: A derivative with a methyl group instead of a hexyl group.
10-Ethylphenothiazine: A derivative with an ethyl group.
Uniqueness: 10-Hexylphenothiazine is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to its analogs. This modification can enhance its solubility in organic solvents and improve its performance in applications such as organic electronics and dye-sensitized solar cells .
属性
IUPAC Name |
10-hexylphenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NS/c1-2-3-4-9-14-19-15-10-5-7-12-17(15)20-18-13-8-6-11-16(18)19/h5-8,10-13H,2-4,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJVOTTZESKWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597007 | |
| Record name | 10-Hexyl-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73025-93-1 | |
| Record name | 10-Hexyl-10H-phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73025-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hexyl-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Hexylphenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 10-hexylphenothiazine?
A1: 10-Hexylphenothiazine consists of a tricyclic phenothiazine core with a six-carbon alkyl chain (hexyl group) attached to the nitrogen atom at the 10-position. This structure allows for good solubility in common organic solvents and contributes to the formation of amorphous films, crucial for device fabrication. [, , ]
Q2: What is the significance of 10-hexylphenothiazine in the development of organic semiconductors?
A2: 10-Hexylphenothiazine exhibits valuable properties for organic semiconductors. It acts as a strong electron donor, facilitating charge transport within the material. Its incorporation into conjugated polymers can influence energy levels, absorption and emission spectra, and ultimately the performance of devices like OLEDs and OPVs. [, , , ]
Q3: How does the incorporation of 10-hexylphenothiazine affect the optical properties of conjugated polymers?
A3: Studies have shown that the presence of 10-hexylphenothiazine units in copolymers can significantly impact their optical characteristics. For instance, it can lead to a redshift in both absorption and emission spectra, pushing the emission towards longer wavelengths. This is evident in studies where incorporating a 10-hexylphenothiazine-containing comonomer into a polyfluorene backbone resulted in a shift from blue to red emission. [, ]
Q4: What role does 10-hexylphenothiazine play in the performance of organic photovoltaic cells (OPVs)?
A4: 10-Hexylphenothiazine derivatives are being explored as electron-donating materials in bulk heterojunction OPV devices. Their role is to absorb light and facilitate the transfer of electrons to an acceptor material, generating electricity. The efficiency of this process is influenced by factors like the energy levels of the polymer and the morphology of the blend with the acceptor. [, ]
Q5: Are there any challenges associated with using 10-hexylphenothiazine in organic electronic devices?
A5: While 10-hexylphenothiazine offers several advantages, challenges remain. One concern is the potential for photo-oxidation, where exposure to light and oxygen can degrade the material and reduce device lifespan. Researchers are actively exploring strategies to improve the stability of these materials, including structural modifications and the use of protective layers in device fabrication. []
Q6: How does the structure of 10-hexylphenothiazine relate to its function in organic electronic materials?
A6: The structure-property relationship is crucial in understanding the behavior of 10-hexylphenothiazine. The electron-rich phenothiazine core, coupled with the alkyl chain for solubility, makes it an excellent building block for conjugated polymers. By modifying the substituents on the phenothiazine core or incorporating it into different polymer architectures, researchers can fine-tune the material's electronic and optical properties for specific applications. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)


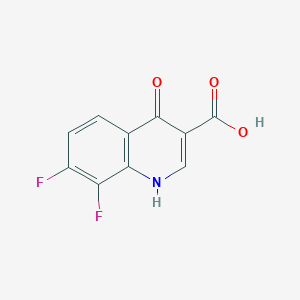
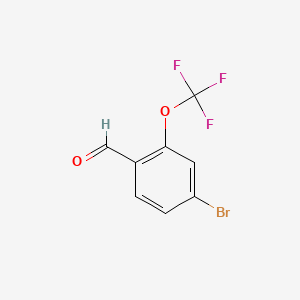
![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)
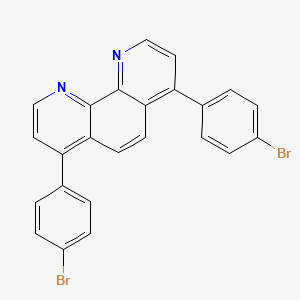
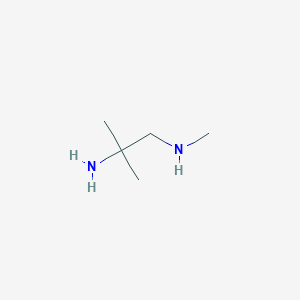
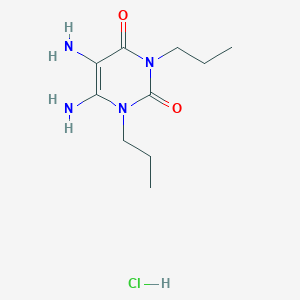
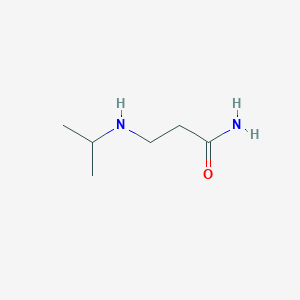
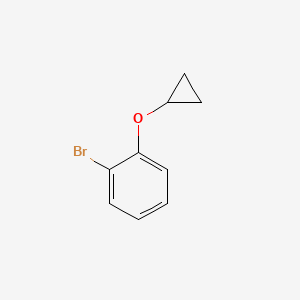

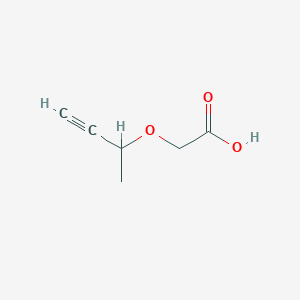
![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)
